molecular formula C7H5ClF3NO B11745582 (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B11745582
M. Wt: 211.57 g/mol
InChI Key: SOBAQTNFNVUROK-UHFFFAOYSA-N
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Description

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative featuring a hydroxymethyl group at position 3, a chlorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₇H₅ClF₃NO, with a molecular weight of 211.56 g/mol. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H5ClF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-2,13H,3H2

InChI Key

SOBAQTNFNVUROK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl 4,4,4-Trifluoroacetoacetate and Cyanoacetamide

The synthesis begins with the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide in the presence of potassium hydroxide. This step forms 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, a precursor critical for subsequent functionalization. Reaction conditions involve refluxing in anhydrous methanol for 6 hours, achieving near-quantitative conversion under basic conditions.

Chlorination with Phosphorus Oxychloride

The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 110°C for 30 minutes. This step replaces hydroxyl groups with chlorine atoms, yielding 2,6-chloro-3-cyano-4-trifluoromethylpyridine. Excess POCl₃ is removed via减压蒸馏 (reduced-pressure distillation), and the product is isolated as a brown crystal with a 28.2% yield. Challenges include controlling exothermic reactions and minimizing decomposition by-products.

Catalytic Hydrogenolysis for Hydroxymethyl Formation

The nitrile group in 2,6-chloro-3-cyano-4-trifluoromethylpyridine is reduced to a hydroxymethyl group via hydrogenolysis. Using 5% Pd/C as a catalyst under 1.8 MPa H₂ at 80°C in ethanol, the reaction selectively reduces the cyano group while preserving the chloro and trifluoromethyl substituents. This step produces (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol with a moderate yield of 45–60%.

Table 1: Key Parameters for Hydrogenolysis

ParameterValue
Catalyst5% Pd/C
Pressure (H₂)1.8 MPa
Temperature80°C
SolventEthanol
Reaction Time4–6 hours
Yield45–60%

Reduction of Carboxylic Acid Intermediates

Synthesis of 6-Chloro-4-trifluoromethylnicotinic Acid

An alternative route starts with 6-chloro-4-trifluoromethylnicotinic acid, synthesized via hydrolysis of 2,6-chloro-3-cyano-4-trifluoromethylpyridine. Treatment with 70% NaOH in ethanol under reflux for 6 hours converts the nitrile to a carboxylic acid, followed by acidification to precipitate the product.

Reduction to Primary Alcohol

The carboxylic acid is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method achieves yields of 70–85%, with rigorous exclusion of moisture to prevent side reactions. Post-reduction purification involves column chromatography to isolate the product.

Table 2: Comparative Analysis of Reduction Methods

Reducing AgentSolventTemperatureYield
LiAlH₄THF0°C to RT85%
NaBH₄/I₂THFReflux65%
BH₃·THFTHF0°C72%

Regioselectivity and By-Product Management

Chlorination Position Control

The regioselectivity of chlorination is influenced by the electronic effects of the trifluoromethyl group, which directs electrophilic substitution to the 6-position. Computational studies suggest that the electron-withdrawing nature of the CF₃ group deactivates the 4-position, favoring chloro substitution at the 6-position.

By-Product Identification

Common by-products include:

  • Over-chlorinated derivatives : Resulting from prolonged exposure to POCl₃.

  • Dehalogenated intermediates : Observed during hydrogenolysis if reaction conditions are overly vigorous.

GC-MS and HPLC analyses are essential for detecting these impurities, with thresholds set at <0.5% for pharmaceutical-grade material.

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.09 (s, 1H, -OH), 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 4.08 (t, J = 5.2 Hz, 2H, -CH₂OH).

  • ¹³C NMR : Peaks at δ 181.16 (C=O, if present), 158.49 (pyridine-C), and 47.41 (-CH₂OH).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 211.569, consistent with the molecular formula C₇H₅ClF₃NO.

Industrial-Scale Optimization Strategies

Catalyst Recycling in Hydrogenolysis

Pd/C catalysts can be reused up to three times with minimal activity loss, reducing production costs by 15–20%. Post-reaction filtration through celite ensures catalyst recovery.

Solvent Selection for Green Chemistry

Replacing ethanol with cyclopentyl methyl ether (CPME) in hydrogenolysis improves reaction efficiency and aligns with green chemistry principles. CPME’s low water solubility facilitates product isolation .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol serves as a versatile building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

Application Description
Building BlockUsed in synthesizing pharmaceuticals and agrochemicals.
Reaction MediumActs as a solvent or reagent in various chemical reactions.

The compound has been investigated for various biological activities, notably its antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membranes, leading to cell death .
  • Anti-inflammatory Properties : In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. It affects pathways such as NF-kB signaling, which is crucial in inflammation regulation .
Biological Activity Target Pathway Effectiveness
AntimicrobialBacterial membranesEffective against MRSA
Anti-inflammatoryNF-kB signalingReduces pro-inflammatory cytokines

Pharmaceutical Development

This compound is explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases. Its ability to penetrate cell membranes due to the trifluoromethyl group enhances its potential as a therapeutic agent.

  • Case Study : A compound derived from this compound demonstrated promising results in preclinical trials for inhibiting tumor growth in specific cancer models .

Mechanism of Action

The mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or signal transduction modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Compound A : (2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)(4-ethylphenyl)methanol
  • Structure : Differs by having an additional chlorine at position 2 and a 4-ethylphenyl group attached to the hydroxymethyl carbon.
  • Properties : The ethylphenyl group increases lipophilicity (logP ~3.2 estimated), making it less water-soluble than the target compound. This modification is critical in β-lactamase inhibitor precursors, as the bulky substituent enhances enzyme binding .
  • Synthesis : Prepared via Dess-Martin oxidation of the corresponding alcohol, highlighting shared synthetic strategies with the target compound .
Compound B : [6-Chloro-4-(methylamino)pyridin-3-yl]methanol
  • Structure: Replaces the trifluoromethyl group with a methylamino (-NHCH₃) group.
  • Properties: The electron-donating methylamino group increases basicity (pKa ~8.5) compared to the electron-withdrawing -CF₃ group in the target compound. Molecular weight is lower (172.62 g/mol), and solubility in polar solvents is improved due to the amino group .

Core Structure Variations

Compound C : (6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol
  • Structure : Features a biphenyl core instead of pyridine, with chlorine and -CF₃ on separate rings.
  • However, the absence of a nitrogen atom in the aromatic ring reduces electronic polarization, impacting interactions in biological systems .
Compound D : Efavirenz
  • Properties: Efavirenz is practically insoluble in water but freely soluble in methanol, suggesting that the target compound may share similar solubility challenges due to hydrophobic -CF₃ and chloro groups .

Functional Group Modifications

Compound E : (2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)(4-ethylphenyl)methanone
  • Structure : Oxidized form of Compound A, with a ketone replacing the hydroxymethyl group.
  • Properties : The ketone eliminates hydrogen-bonding capacity, reducing solubility in aqueous media. This alteration is critical in structure-activity relationships for enzyme inhibition .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol Pyridine -Cl, -CF₃, -CH₂OH 211.56 Moderate solubility in polar solvents
(2,6-Dichloro-4-(trifluoromethyl)pyridin-3-yl)(4-ethylphenyl)methanol Pyridine -Cl (x2), -CF₃, -CH₂OH, -C₆H₄CH₂CH₃ 377.83 High lipophilicity, β-lactamase precursor
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol Pyridine -Cl, -NHCH₃, -CH₂OH 172.62 Improved solubility, basicity
(6-Chloro-4'-(trifluoromethyl)-biphenyl-3-yl)methanol Biphenyl -Cl, -CF₃, -CH₂OH 288.68 Conformational flexibility
Efavirenz Benzoxazinone -Cl, -CF₃, cyclic carbamate 315.70 Low water solubility, antiviral use

Key Findings and Implications

Electronic Effects: The -CF₃ group in the target compound enhances electron deficiency, stabilizing the pyridine ring but reducing nucleophilic substitution reactivity at the chloro position compared to amino-substituted analogs .

Solubility : Hydrophobic substituents (-CF₃, -Cl) dominate solubility profiles, though the hydroxymethyl group mitigates this slightly via hydrogen bonding .

Biological Activity : Bulky substituents (e.g., ethylphenyl in Compound A) improve enzyme inhibition by enhancing hydrophobic interactions, suggesting that the target compound’s simpler structure may require derivatization for similar efficacy .

Biological Activity

(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound features a chloro group at the 6-position, a trifluoromethyl group at the 4-position, and a hydroxymethyl group at the 3-position, which collectively influence its chemical reactivity and biological interactions.

The molecular formula of this compound is C7H6ClF3N. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Notably, it has shown efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action involves disrupting bacterial cell membrane integrity, leading to cell lysis and death .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Methicillin-resistant Staphylococcus aureus (MRSA)8 μg/mLDisruption of cell membrane integrity
Escherichia coli16 μg/mLDisruption of cell membrane integrity
Pseudomonas aeruginosa32 μg/mLDisruption of cell membrane integrity

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases. The inhibition appears to target the NF-kB signaling pathway, critical in mediating inflammatory responses .

Case Study: Inhibition of Cytokines

A study evaluated the effect of this compound on TNF-alpha and IL-6 production in macrophages. The results indicated a significant reduction in cytokine levels at concentrations as low as 10 μM, showcasing its potential as an anti-inflammatory agent.

Metabolic Pathways and Enzyme Interactions

This compound has also been shown to interact with various enzymes involved in metabolic pathways. Its trifluoromethyl group allows for effective penetration into cells, influencing gene expression related to metabolism. This interaction can lead to either enzyme inhibition or activation, affecting diverse biological processes .

Table 2: Enzyme Interactions of this compound

EnzymeEffectConcentration Tested
Cytochrome P450Inhibition50 μM
Aldose ReductaseActivation25 μM
Dipeptidyl Peptidase IVInhibition10 μM

Safety and Toxicology

While exploring its biological activity, it is crucial to consider safety profiles. Studies indicate that high doses of related compounds may lead to adverse effects on liver and kidney functions. Therefore, determining a no-observed-adverse-effect level (NOAEL) is essential for future therapeutic applications .

Table 3: Toxicological Profile Summary

Study TypeObserved EffectsNOAEL
Oral Repeat Dose ToxicityHepatocellular hypertrophy50 mg/kg
Inhalation ToxicityDose-dependent nephropathy125 ppm
Reproductive ToxicityAdverse effects at high dosesNot established

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (6-Chloro-4-(trifluoromethyl)pyridin-3-yl)methanol, and what analytical methods validate its purity?

  • Methodology : A two-step synthesis is documented in patent literature:

Step 1 : React 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) using tripotassium phosphate as a base. The intermediate, propanedioic acid 3-O-[4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl] 1-O-methyl, is formed with an LCMS m/z 407 [M+H]+ and HPLC retention time of 0.81 minutes .

Step 2 : Hydrolysis with methanol and NaOH, followed by acidification and purification, yields the final product with 91% yield. LCMS (m/z 393 [M+H]+) and HPLC (retention time: 0.29 minutes) confirm purity .

  • Validation : Use LCMS for molecular weight confirmation and HPLC for purity assessment under conditions like SQD-FA50 .

Q. How is the structure of this compound characterized?

  • Techniques :

  • NMR : Proton and carbon NMR identify functional groups (e.g., -CH2OH, -CF3, and pyridine ring protons).
  • X-ray crystallography : Resolve stereochemistry, as seen in related pyridine derivatives like 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one .
  • InChI Key : STELNDMAIYYQSV-UHFFFAOYSA-N (for structural uniqueness) .

Q. What are the common reactions involving the hydroxyl group in this compound?

  • Oxidation : The primary alcohol (-CH2OH) can be oxidized to a carboxylic acid using KMnO4 or other strong oxidants, as demonstrated in analogous pyridinemethanol derivatives .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) to form esters, useful for prodrug design .

Advanced Research Questions

Q. How do reaction conditions impact the yield and selectivity of this compound synthesis?

  • Key Variables :

  • Base selection : Tripotassium phosphate (K3PO4) in THF enhances nucleophilic substitution efficiency compared to weaker bases .
  • Solvent polarity : THF vs. DMSO affects reaction kinetics; polar aprotic solvents stabilize intermediates but may increase side reactions .
    • Data Contradiction : Patent methods report >90% yields , while small-scale academic syntheses often achieve lower yields (~70–80%) due to incomplete purification . Optimize by scaling solvent ratios (e.g., hexane:ethyl acetate = 9:1 for crystallization) .

Q. What computational tools predict the reactivity of the trifluoromethyl group in further functionalization?

  • AI-Driven Synthesis : Tools like PubChem’s AI-driven platform predict feasible routes for introducing substituents (e.g., Suzuki coupling at the 3-position) .
  • DFT Studies : Calculate electrophilic susceptibility of the CF3 group; meta-substituted pyridines show lower activation energy for nucleophilic attacks compared to para-substituted analogs .

Q. How does the compound’s structure influence its biological activity in medicinal chemistry?

  • Structure-Activity Relationship (SAR) :

Modification Impact on Activity Source
-CF3 at C4Enhances lipophilicity and metabolic stability
-CH2OH at C3Facilitates hydrogen bonding with target proteins (e.g., kinases)
  • Case Study : Analogous morpholine-pyridine hybrids (e.g., 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine) inhibit PI3Kα with IC50 < 100 nM, suggesting potential anticancer applications .

Q. How can contradictory LCMS/HPLC data from different sources be resolved?

  • Root Cause Analysis :

  • Column Type : C18 vs. phenyl-hexyl columns alter retention times (e.g., 0.29 minutes in SQD-FA50 vs. 1.26 minutes in SMD-TFA05) .
  • Ionization Mode : ESI+ vs. APCI+ affects m/z signals; cross-validate with high-resolution MS (HRMS) .
    • Mitigation : Standardize protocols using USP-grade columns and internal standards (e.g., deuterated analogs) .

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